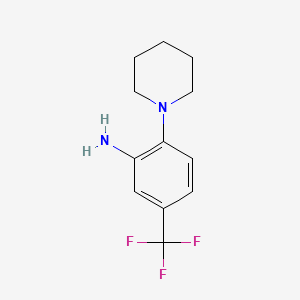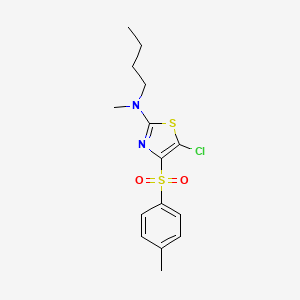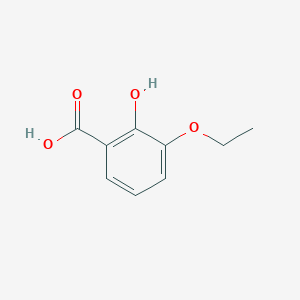![molecular formula C10H14N2O2 B2365924 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411284-72-3](/img/structure/B2365924.png)
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide is a chemical compound that has been widely studied in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MOPB and has been found to have a variety of biochemical and physiological effects, making it an important compound for further research.
Mecanismo De Acción
The mechanism of action of MOPB is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in various cellular processes. This inhibition can lead to changes in cellular function and can potentially be used to treat diseases.
Biochemical and Physiological Effects:
MOPB has been found to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes, modulate neurotransmitter release, and alter cellular signaling pathways. These effects make MOPB an important compound for further research in the field of medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MOPB in lab experiments is its ability to selectively inhibit certain enzymes, which can provide valuable insights into the role of these enzymes in various cellular processes. However, one limitation of using MOPB in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on MOPB, including further investigation into its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use in the development of new experimental systems for studying cellular processes. Additionally, further research is needed to determine the potential toxicity of MOPB and to develop strategies for minimizing this toxicity in experimental systems.
Métodos De Síntesis
The synthesis of MOPB involves a multi-step process that includes the reaction of an amine with an aldehyde to form an imine, which is then reduced to form a secondary amine. The final step involves the reaction of the secondary amine with an alkyne to form the final product.
Aplicaciones Científicas De Investigación
MOPB has been widely studied in the field of scientific research due to its potential applications in various fields. One of the primary applications of MOPB is in the field of medicinal chemistry, where it has been found to have potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)11-7-8-5-6-12(2)10(8)14/h8H,5-7H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXRWQLLLFAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)


![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)



